N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a benzenesulfonamido group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylamine to form N-methyl-4-chlorobenzenesulfonamide.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-chlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamido group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the aromatic ring.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis products include the corresponding carboxylic acids and amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(N-methylbenzenesulfonamido)acetamide: Lacks the additional chlorine atom on the benzenesulfonamido group.
N-(4-bromophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide: Contains a bromine atom instead of chlorine on the phenyl ring.
N-(4-chlorophenyl)-2-(N-ethyl-4-chlorobenzenesulfonamido)acetamide: Has an ethyl group instead of a methyl group on the sulfonamido moiety.
Uniqueness
N-(4-chlorophenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is unique due to the presence of both chlorine atoms on the phenyl and benzenesulfonamido groups, which may influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(21,22)14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHFLNDPRMQVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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